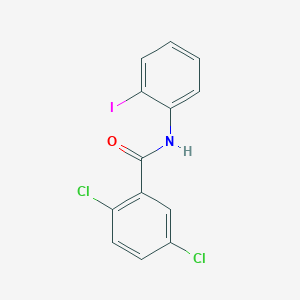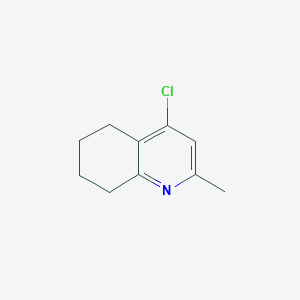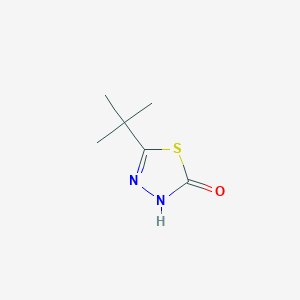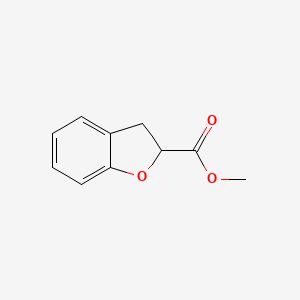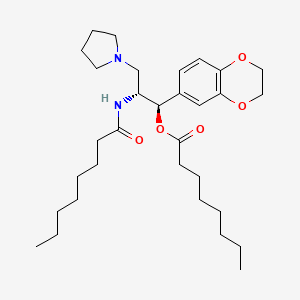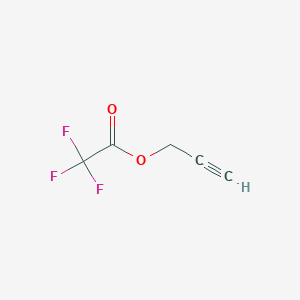
prop-2-yn-1-yl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 2,2,2-trifluoroacetate, also known as TFA, is a versatile, fluorinated organic compound with a wide range of applications in biochemistry and pharmaceutical research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of peptides and in the study of enzyme kinetics and protein-ligand interactions. In addition, it has been used in the development of vaccines and other biopharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 2,2,2-trifluoroacetate has a wide range of applications in biochemistry and pharmaceutical research. It can be used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of peptides, and in the study of enzyme kinetics and protein-ligand interactions. It is also used in the development of vaccines and other biopharmaceuticals. In addition, prop-2-yn-1-yl 2,2,2-trifluoroacetate has been used in the development of peptide-based drugs, in the study of protein folding, and in the study of protein-protein interactions.
Wirkmechanismus
Prop-2-yn-1-yl 2,2,2-trifluoroacetate acts as a catalyst in the synthesis of peptides and other organic compounds. It is believed to act by forming a complex with the substrate, which then undergoes a nucleophilic substitution reaction with the nucleophile. The reaction is believed to be facilitated by the presence of a base, such as pyridine or triethylamine, which helps to stabilize the complex.
Biochemical and Physiological Effects
prop-2-yn-1-yl 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of peptides and other organic compounds, and it has been used to increase the stability of proteins and other macromolecules. In addition, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the activity of membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. In addition, it can be used in a variety of reaction conditions, and it can be used in the synthesis of a wide range of organic compounds. However, it is important to note that prop-2-yn-1-yl 2,2,2-trifluoroacetate can be toxic if it is not used properly, and it should always be handled with caution.
Zukünftige Richtungen
Prop-2-yn-1-yl 2,2,2-trifluoroacetate has a wide range of potential applications in biochemistry and pharmaceutical research. One potential future direction for research is the development of new methods for the synthesis of peptides and other organic compounds. Additionally, research could be conducted into the use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in the development of vaccines and other biopharmaceuticals. Finally, research could be conducted into the use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in the study of enzyme kinetics and protein-ligand interactions, as well as in the study of protein folding and protein-protein interactions.
Synthesemethoden
Prop-2-yn-1-yl 2,2,2-trifluoroacetate is synthesized through the reaction of prop-2-yn-1-ol with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is usually conducted at room temperature or slightly elevated temperatures. The reaction can be monitored by thin layer chromatography (TLC) and is usually complete within a few hours. The product is purified by recrystallization from a suitable solvent such as methanol or ethanol.
Eigenschaften
IUPAC Name |
prop-2-ynyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGKWNJPZJFBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl alcohol, trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

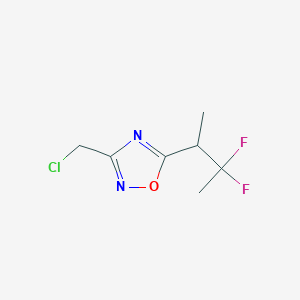
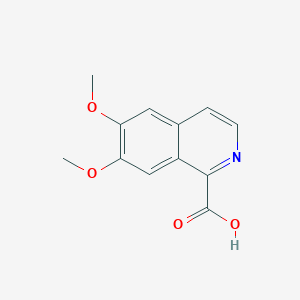
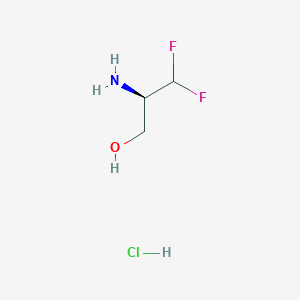
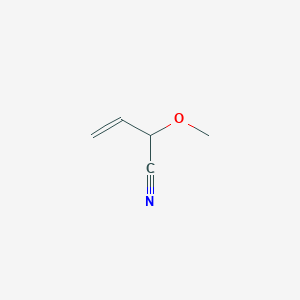
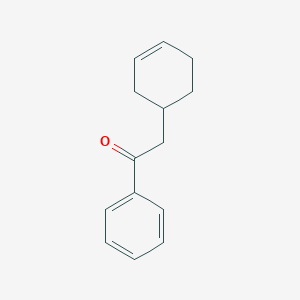
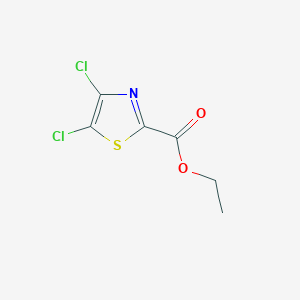
![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)
